2-(3-Isopropoxybenzyl)-butyric acid
Overview
Description
2-(3-Isopropoxybenzyl)-butyric acid is an organic compound characterized by the presence of a butyric acid moiety attached to a benzyl group substituted with an isopropoxy group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isopropoxybenzyl)-butyric acid typically involves the following steps:
Preparation of 3-Isopropoxybenzyl Bromide: This intermediate can be synthesized by reacting 3-isopropoxybenzyl alcohol with hydrobromic acid in the presence of a dehydrating agent such as phosphorus tribromide.
Alkylation Reaction: The 3-isopropoxybenzyl bromide is then reacted with butyric acid in the presence of a strong base such as sodium hydride or potassium tert-butoxide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Isopropoxybenzyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium cyanide.
Major Products Formed
Oxidation: Formation of this compound derivatives such as ketones or carboxylic acids.
Reduction: Formation of 2-(3-isopropoxybenzyl)-butanol.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
2-(3-Isopropoxybenzyl)-butyric acid has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Isopropoxybenzyl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropoxybenzyl moiety may enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methoxybenzyl)-butyric acid: Similar structure but with a methoxy group instead of an isopropoxy group.
2-(3-Ethoxybenzyl)-butyric acid: Similar structure but with an ethoxy group instead of an isopropoxy group.
2-(3-Propoxybenzyl)-butyric acid: Similar structure but with a propoxy group instead of an isopropoxy group.
Uniqueness
2-(3-Isopropoxybenzyl)-butyric acid is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for specific applications where these properties are desired.
Properties
IUPAC Name |
2-[(3-propan-2-yloxyphenyl)methyl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-4-12(14(15)16)8-11-6-5-7-13(9-11)17-10(2)3/h5-7,9-10,12H,4,8H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJCKYXYBJYTHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC(=CC=C1)OC(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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